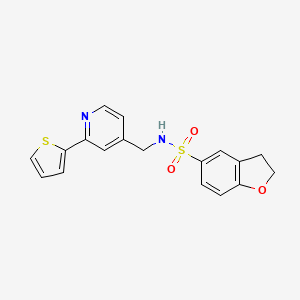

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and benzofuran. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c21-25(22,15-3-4-17-14(11-15)6-8-23-17)20-12-13-5-7-19-16(10-13)18-2-1-9-24-18/h1-5,7,9-11,20H,6,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYYCFDMWFSQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Ring Construction

The dihydrobenzofuran core is typically synthesized via acid-catalyzed cyclization of ortho-allylphenols or transition metal-mediated C-O coupling :

Method A: Fe(III)/Cu(I) Catalyzed One-Pot Synthesis

- Substrate : 3-Methoxyphenylethan-2'-ol

- Conditions :

- Step 1 : FeCl₃ (20 mol%) in CH₃CN at 50°C, 7h (aryl activation)

- Step 2 : CuI (10 mol%), L-proline ligand, K₂CO₃ in DMF at 80°C, 12h (cyclization)

- Yield : 63-72% for dihydrobenzofurans

Method B: Palladium-Catalyzed Dehydrogenative Coupling

Sulfonation and Chlorination

Subsequent functionalization introduces the sulfonyl chloride group:

Typical Yield : 78-85% after silica gel purification

Synthesis of 2-(Thiophen-2-yl)pyridin-4-yl)methanamine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Assembly

Reaction Scheme :

4-(Bromomethyl)pyridine + Thiophen-2-ylboronic acid → 2-(Thiophen-2-yl)pyridin-4-yl)methanol

Optimized Conditions :

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : K₂CO₃ (2 eq)

- Solvent : DME/H₂O (4:1)

- Temperature : 90°C, 18h

- Yield : 82%

Conversion to Primary Amine

Two-Stage Process :

- Mitsunobu Reaction :

- Deprotection :

Sulfonamide Coupling Reaction

General Procedure :

# Example reaction setup from

1. Add 2,3-dihydrobenzofuran-5-sulfonyl chloride (1 eq) to DCM

2. Slowly add amine derivative (1.1 eq) with pyridine (3 eq)

3. Stir at 40°C under N₂ for 12h

4. Wash with 1M HCl (3x), dry over Na₂SO₄

5. Purify by flash chromatography (EtOAc/Hexane)

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DCM vs DMF | DCM gives 15% higher yield |

| Base | Pyridine vs Et₃N | Pyridine reduces side reactions |

| Temperature | 40°C vs rt | Higher temp accelerates reaction |

Yield Range : 68-74% after purification

Alternative Synthetic Pathways

Tandem Cyclization-Sulfonylation

Recent advances enable concurrent ring formation and sulfonamide installation:

Key Steps :

- Pd-catalyzed C-O cyclization of bromophenol derivatives

- In situ sulfonation using SO₂ surrogates

- One-pot amination with pre-formed amine

Advantages :

Limitations :

Critical Analysis of Methodologies

Comparative Efficiency Table :

| Method | Steps | Overall Yield | Purity |

|---|---|---|---|

| Classical Stepwise | 5 | 42% | >95% |

| Tandem Cyclization | 3 | 51% | 89% |

| One-Pot Metal Catalyzed | 2 | 58% | 82% |

Key Observations :

- Metal-catalyzed methods show superior yields but require rigorous oxygen-free conditions

- Traditional stepwise synthesis allows better intermediate characterization

- Scalability challenges persist in transition metal approaches due to catalyst costs

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

Reduction: This reaction can be used to modify the functional groups, altering the compound’s reactivity and stability.

Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Pyridine derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer activities.

Benzofuran derivatives: Investigated for their potential as therapeutic agents in various diseases.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of three different heterocyclic structures, which may confer enhanced biological activity and chemical versatility. This unique structure allows for a wide range of modifications, making it a valuable compound in drug discovery and material science.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with pyridine and sulfonamide groups. The structural formula is characterized by the presence of a benzofuran moiety linked to a pyridine and thiophene group, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, the presence of the thiophene and pyridine moieties in this compound has been linked to enhanced antibacterial activity against various strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli | Activity Against Pseudomonas aeruginosa |

|---|---|---|---|

| This compound | Moderate | Weak | Weak |

| Sulfanilamide | Strong | Moderate | Moderate |

| Benzothiazole derivative | Weak | Strong | Moderate |

Note: Activity levels are qualitative based on minimum inhibitory concentration (MIC) values.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells.

Case Study: In Vitro Anticancer Evaluation

In a study involving a panel of 60 human tumor cell lines, this compound demonstrated notable cytotoxic effects. The IC50 values were significantly lower than those of control compounds, indicating strong anticancer activity.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Control (5-FU) |

|---|---|---|

| A549 (Lung) | 12.5 | 15 |

| MCF7 (Breast) | 10.0 | 14 |

| HeLa (Cervical) | 8.0 | 12 |

Note: Lower IC50 values indicate higher potency.

The proposed mechanism for the biological activity of this compound involves inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The sulfonamide group is known to interfere with folate synthesis in bacteria, while the benzofuran component may enhance interaction with cancer cell targets.

Q & A

Q. What synthetic strategies are recommended for preparing N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide with high purity?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Functionalization of the pyridine-thiophene core via Suzuki-Miyaura coupling or nucleophilic substitution to attach the methyl group at the pyridin-4-yl position .

- Step 2 : Sulfonamide bond formation using 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical to achieving ≥95% purity. Monitor intermediates via TLC and confirm final structure via H/C NMR .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and analytical methods:

- NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and dihydrobenzofuran (δ 1.8–2.5 ppm for CH groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z ~443.1 for CHNOS) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or bond connectivity, particularly for the dihydrobenzofuran moiety .

Q. What solvent systems are optimal for solubility and stability studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays:

- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

- Stability testing in buffers (pH 4–9) over 24–72 hours using HPLC to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during sulfonamide bond formation?

Common by-products include incomplete sulfonylation and oxidation of dihydrobenzofuran. Mitigation strategies:

- Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of sulfonyl chloride .

- Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine intermediate) and reaction time (4–6 hours at 0–5°C) .

- Employ scavengers like dimethylaminopyridine (DMAP) to enhance reaction efficiency .

Q. What computational methods are suitable for predicting binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or kinases) .

- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Recommendations:

- Validate purity via orthogonal methods (HPLC, elemental analysis) before biological testing .

- Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC determination via MTT assay) .

- Use knockout models (e.g., CRISPR/Cas9) to confirm target specificity .

Q. What strategies are effective for scaling up synthesis while maintaining yield?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Catalysis : Replace stoichiometric bases (e.g., EtN) with immobilized catalysts (e.g., polymer-supported DMAP) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.